N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide features a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide bridge to a 1,4-dihydropyridine moiety. The dihydropyridine ring is substituted with a hydroxymethyl group at position 2, a 4-oxo group, and a 5-[(2-fluorophenyl)methoxy] substituent.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O6/c24-18-4-2-1-3-15(18)14-32-22-11-26(17(13-27)10-19(22)28)12-23(29)25-16-5-6-20-21(9-16)31-8-7-30-20/h1-6,9-11,27H,7-8,12-14H2,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPJCWMXAMMVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C(=O)C=C3CO)OCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties and potential therapeutic uses.
Chemical Structure
The compound features a complex structure that includes a benzodioxin moiety and a dihydropyridine derivative. The molecular formula is C26H25N3O4, and it exhibits various functional groups that contribute to its biological activity.
Enzyme Inhibition
Research has highlighted the enzyme inhibitory potential of compounds related to this compound. Specifically, studies have shown that similar compounds exhibit significant inhibitory activity against:
- Acetylcholinesterase (AChE) : This enzyme is crucial in the breakdown of acetylcholine in the nervous system. Inhibition can lead to increased levels of acetylcholine, which may be beneficial in treating neurodegenerative diseases like Alzheimer's.
- α-Glucosidase : Inhibitors of this enzyme can be used to manage Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate digestion and absorption.
Case Studies
Several studies have explored the biological activities of similar benzodioxin derivatives:
- Study on Sulfonamide Derivatives : A study synthesized various sulfonamide derivatives containing benzodioxin moieties and assessed their inhibitory effects on AChE and α-glucosidase. The findings indicated that modifications in the benzodioxin structure could enhance enzyme inhibition .
- Toxicity Assessments : Research into structural alerts for avoiding toxicity in pharmaceuticals has provided insights into optimizing the safety profile of compounds like this compound .
Comparative Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Reported Bioactivity | Reference |
|---|---|---|---|---|---|
| Target Compound : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide | C₂₃H₂₁FN₂O₆ | 440.43 g/mol | 2,3-dihydro-1,4-benzodioxin; 1,4-dihydropyridine with 2-hydroxymethyl, 4-oxo, 5-[(2-fluorophenyl)methoxy] | Inferred anti-inflammatory/antimicrobial potential (based on structural analogs) | N/A |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | C₁₀H₁₀O₄ | 194.18 g/mol | 2,3-dihydro-1,4-benzodioxin; acetic acid | Anti-inflammatory (comparable to Ibuprofen in carrageenan-induced rat paw edema assay) | |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide | C₂₄H₂₂N₄O₆ | 462.46 g/mol | 2,3-dihydro-1,4-benzodioxin; pyrazolo[1,5-a]pyrazin-4-one with 3,4-dimethoxyphenyl | No direct bioactivity reported; structural focus on heterocyclic diversity | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | C₂₃H₂₂ClN₂O₅S | 485.95 g/mol | 2,3-dihydro-1,4-benzodioxin; sulfonamide with 4-chlorophenyl and 3,5-dimethylphenyl | Antimicrobial (broad-spectrum activity with low hemolytic potential) | |
| 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467) | C₂₃H₂₅N₃O₃ | 391.46 g/mol | 2,3-dihydro-1,4-benzodioxin; pyridine with 2-methoxy and dimethylaminomethylphenyl | Research use only; unvalidated for medical applications | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide | C₁₉H₁₈N₃O₄S | 384.43 g/mol | 2,3-dihydro-1,4-benzodioxin; thieno[2,3-d]pyrimidine with 5,6-dimethyl | No direct bioactivity reported; structural emphasis on sulfur-containing heterocycles |
Key Structural and Functional Insights:
Benzodioxin Core : The 2,3-dihydro-1,4-benzodioxin moiety is a common feature, contributing to metabolic stability and interaction with hydrophobic binding pockets in biological targets .
Substituent Variability: Anti-inflammatory Activity: The acetic acid derivative (194.18 g/mol) in demonstrates that even simple benzodioxin-acetic acid hybrids can exhibit potency comparable to Ibuprofen . The target compound’s hydroxymethyl and fluorophenyl methoxy groups may enhance selectivity or bioavailability. Antimicrobial Potential: Compound 7l (485.95 g/mol) highlights the importance of sulfonamide and halogenated aryl groups in antimicrobial activity . The target compound’s fluorophenyl group could similarly enhance membrane penetration. Heterocyclic Diversity: Pyrazolo-pyrazinone (462.46 g/mol) and thieno-pyrimidine (384.43 g/mol) analogs illustrate how heterocycle choice impacts electronic properties and target engagement .
Research Findings and Implications
- Anti-inflammatory Potential: The 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid () achieved 75–80% edema inhibition in rat models, comparable to Ibuprofen at 50 mg/kg . The target compound’s hydroxymethyl group may mitigate gastrointestinal toxicity, a common issue with carboxylic acid derivatives.
- Antimicrobial Activity : Compound 7l () showed MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli, with ≤5% hemolytic activity, suggesting a favorable therapeutic index . The fluorophenyl methoxy group in the target compound could similarly disrupt microbial cell walls.
- Synthetic Flexibility : Lithium hydride in DMF () and cesium carbonate-mediated couplings () are reliable methods for constructing benzodioxin-acetamide hybrids .
Q & A
Basic: What are the key synthetic steps and characterization methods for this compound?
Answer:
The synthesis typically involves sequential coupling of the benzodioxin and dihydropyridine moieties. Key steps include:
- Amide bond formation between the benzodioxin amine and activated acetamide intermediate under DMF solvent at 60–80°C .
- Etherification of the dihydropyridine core using (2-fluorophenyl)methanol under basic conditions (e.g., K₂CO₃/DMF) .
Intermediates are monitored via TLC (silica gel, ethyl acetate/hexane) and characterized using IR (C=O stretch at ~1680–1720 cm⁻¹) and ¹H NMR (e.g., dihydropyridine protons at δ 5.8–6.2 ppm) . Final purification employs crystallization from ethanol/water .
Basic: Which structural motifs contribute to its potential bioactivity?
Answer:
The compound’s activity is attributed to:
- 1,4-Benzodioxin ring : Enhances metabolic stability and membrane permeability .
- 4-Oxo-1,4-dihydropyridine : Acts as a hydrogen-bond acceptor for enzyme interactions (e.g., kinase inhibition) .
- 2-Fluorobenzyloxy group : Improves lipophilicity and target selectivity via fluorine’s electron-withdrawing effects .
Advanced: How can reaction conditions be optimized for higher yields?
Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of temperature (50–90°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., DMAP) to identify interactions .
- Flow chemistry : Continuous processing for precise control of exothermic steps (e.g., amide coupling) to reduce side reactions .
- In-line monitoring : Use of HPLC or FTIR to track intermediate formation and adjust parameters in real time .
Advanced: How to resolve contradictions in NMR spectral data during characterization?
Answer:
Common issues and solutions:
- Signal splitting ambiguity : Use 2D NMR (COSY, HSQC) to assign overlapping dihydropyridine and benzodioxin protons .
- Solvent artifacts : Employ deuterated DMSO-d₆ instead of CDCl₃ to stabilize tautomeric forms of the dihydropyridine ring .
- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) to assess conformational exchange in the hydroxymethyl group .
Basic: What purification methods are effective post-synthesis?
Answer:
- Crystallization : Ethanol/water mixtures (7:3 v/v) for high-purity (>95%) final product .
- Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) for intermediates .
- Recrystallization : Use DMF/methanol to remove unreacted fluorophenylmethanol .
Advanced: How to design analogs to improve aqueous solubility?
Answer:
- Polar substituents : Replace 2-fluorophenylmethoxy with pyridyloxy or PEG-linked groups .
- Salt formation : Introduce tertiary amines for hydrochloride salt generation .
- Prodrug strategies : Esterify the hydroxymethyl group for pH-dependent release .
Advanced: What in silico methods predict bioactivity against kinase targets?
Answer:
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to assess binding poses of the dihydropyridine core .
- QSAR modeling : Train models on IC₅₀ data from benzodioxin derivatives to correlate logP and H-bond donors with activity .
- MD simulations : Analyze stability of ligand-target complexes (100 ns runs) to prioritize analogs .
Advanced: How to analyze enzyme inhibition kinetics for this compound?
Answer:
- IC₅₀ determination : Dose-response curves (0.1–100 μM) using fluorogenic substrates in target assays (e.g., serine proteases) .
- Lineweaver-Burk plots : Compare Km and Vmax with/without inhibitor to identify competitive vs. non-competitive mechanisms .
- SPR spectroscopy : Measure real-time binding kinetics (ka/kd) to validate docking predictions .
Advanced: What strategies mitigate cytotoxicity while retaining efficacy?
Answer:
- Scaffold hopping : Replace benzodioxin with benzofuran to reduce off-target interactions .
- Metabolic profiling : LC-MS/MS to identify toxic metabolites (e.g., epoxide intermediates) and block their formation .
- Selective targeting : Conjugate with antibody-drug complexes (ADCs) for tissue-specific delivery .
Basic: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Exotherm management : Use jacketed reactors with controlled cooling during amide coupling .
- Solvent recovery : Implement distillation systems for DMF reuse to reduce costs .
- Batch consistency : Strict QC protocols (HPLC purity >98%, residual solvent limits <500 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
